2-Benzyl-4-ethylsemicarbazide chemical properties and structure
2-Benzyl-4-ethylsemicarbazide chemical properties and structure
Structure, Synthesis, and Pharmacological Profile
Executive Summary
2-Benzyl-4-ethylsemicarbazide is a specific disubstituted hydrazine derivative (
This guide details the structural architecture, regioselective synthetic challenges, physicochemical properties, and potential applications of this molecule in medicinal chemistry and organic synthesis.
Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Identification
-
IUPAC Name: 2-benzyl-4-ethylhydrazine-1-carboxamide
-
Molecular Formula:
-
Molecular Weight: 209.25 g/mol
-
SMILES: CCNC(=O)N(CC1=CC=CC=1)N
-
Core Scaffold: Semicarbazide (
)
1.2 Structural Architecture
The molecule features a urea-like core flanked by a hydrazine moiety. The positioning of the benzyl group on N2 is critical. Unlike N1-substituted analogs, the N2-benzyl group sterically crowds the carbonyl center and disrupts the planar hydrogen-bonding network typically seen in semicarbazones.
-
N1 (Amino Terminus): Unsubstituted (
). Remains nucleophilic, available for condensation with aldehydes/ketones. -
N2 (Internal Nitrogen): Benzylated. This tertiary nitrogen center prevents tautomerization at this site and increases local lipophilicity.
-
N4 (Amide Nitrogen): Ethylated.[2] Provides a secondary amide proton capable of hydrogen bonding.
Tautomerism: Unlike unsubstituted semicarbazides, the 2-benzyl substitution blocks the formation of certain imidol tautomers at the N2 position, locking the core largely in the keto-form.
Part 2: Synthetic Pathways & Regioselectivity
Synthesizing 2-benzyl-4-ethylsemicarbazide presents a classic regioselectivity challenge. The reaction of benzylhydrazine with ethyl isocyanate is the most direct route, but it favors the formation of the 1-benzyl isomer due to the higher nucleophilicity of the terminal nitrogen.
2.1 The Regioselectivity Challenge
-
Kinetic Product: 1-benzyl-4-ethylsemicarbazide (
). -
Thermodynamic/Target Product: 2-benzyl-4-ethylsemicarbazide (
).
To achieve the N2-substitution, a protection-deprotection strategy is required to block the terminal N1 nitrogen.
2.2 Recommended Synthetic Workflow (Graphviz)
Figure 1: Directed synthesis strategy to ensure N2-benzylation by blocking the N1-terminus with an acetone protecting group.
Part 3: Physicochemical Properties
The following data is derived from fragment-based prediction models appropriate for substituted semicarbazides.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 1.8 - 2.1 | Moderate lipophilicity due to the benzyl group; suitable for CNS penetration. |
| Polar Surface Area (TPSA) | ~67 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| pKa (N1-Hydrazine) | ~3.5 | Reduced basicity compared to hydrazine due to the adjacent urea electron withdrawal. |
| Melting Point | 105°C - 115°C | Crystalline solid. Lower than unsubstituted analogs due to disrupted H-bonding. |
| Solubility | DMSO, Ethanol, Methanol | Poor solubility in water; requires cosolvents for biological assays. |
Part 4: Pharmacological & Biological Context
4.1 The "Dimmock" Anticonvulsant Pharmacophore
Research by Dimmock et al. established that aryl semicarbazones possess potent anticonvulsant activity (sodium channel blockade).[2][3] The general pharmacophore requires:
-
Lipophilic Aryl Ring: Usually provided by the aldehyde/ketone moiety.
-
Hydrogen Bonding Domain: The -NH-CO-NH- backbone.
-
Electron Donor: The carbonyl oxygen.
Impact of 2-Benzyl Substitution: The 2-benzyl-4-ethylsemicarbazide is not a standard anticonvulsant itself but serves as a critical pharmacophore probe .
-
Steric Interference: The bulky benzyl group at N2 twists the molecule, potentially disrupting the planar binding conformation required for the sodium channel receptor site.
-
Mechanism of Action: Unlike 4-substituted analogs which retain activity, 2-substituted analogs often show reduced anticonvulsant potency but may exhibit enhanced antimicrobial activity (specifically against Gram-positive bacteria) due to increased lipophilicity facilitating cell wall penetration.
4.2 Biological Pathway Interaction
Figure 2: Structure-Activity Relationship (SAR) divergence. The N2-substitution hinders CNS receptor binding but enhances bacterial membrane penetration.
Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Benzyl-4-ethylsemicarbazide
Objective: To synthesize the target molecule while avoiding the 1-benzyl isomer.
Reagents:
-
Benzylhydrazine dihydrochloride (10 mmol)
-
Acetone (Solvent/Reagent)
-
Ethyl Isocyanate (11 mmol)
-
Triethylamine (Et3N)
-
Hydrochloric acid (2N)
Step-by-Step Methodology:
-
Protection (Hydrazone Formation):
-
Dissolve benzylhydrazine dihydrochloride in acetone (20 mL). Add Et3N (22 mmol) to neutralize.
-
Reflux for 2 hours. The acetone acts as both solvent and reagent to form acetone benzylhydrazone.
-
Evaporate excess acetone to yield the crude hydrazone oil.
-
-
Urea Formation:
-
Redissolve the crude hydrazone in anhydrous THF (15 mL).
-
Add Ethyl Isocyanate (1.1 eq) dropwise at 0°C under nitrogen atmosphere.
-
Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
-
Deprotection (Hydrolysis):
-
Add 2N HCl (10 mL) to the reaction mixture and stir vigorously for 4 hours at room temperature. This cleaves the acetone protecting group.
-
Neutralize with saturated NaHCO3 solution.
-
-
Isolation:
-
Extract with Dichloromethane (3 x 20 mL).
-
Dry organic layer over MgSO4 and concentrate.
-
Recrystallization: Purify using Ethanol/Water (8:2) to yield white crystals.
-
Protocol B: Structural Validation (NMR)
Expected Spectral Data for Validation:
-
1H NMR (DMSO-d6, 400 MHz):
-
1.05 (t, 3H,
of ethyl) -
3.10 (m, 2H,
of ethyl) -
4.45 (s, 2H, Benzyl
) -
4.60 (s, 2H,
- exchangeable) -
6.80 (t, 1H,
amide - exchangeable) - 7.20-7.40 (m, 5H, Aromatic protons)
-
1.05 (t, 3H,
References
-
Dimmock, J. R., & Baker, G. B. (1994).[2][4] Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Epilepsia, 35(3), 648-655.[4]
-
Pandeya, S. N., & Dimmock, J. R. (1993).[5] Recent evaluations of thiosemicarbazones and semicarbazones and related compounds for antineoplastic and anticonvulsant activities. Pharmazie, 48(9), 659-666.[5]
-
Ahsan, M. J. (2013).[3] Semicarbazone analogs as anticonvulsant agents: a review. Central Nervous System Agents in Medicinal Chemistry, 13(2), 148-158.[3]
-
Yang, S. J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. Journal of Organic Chemistry, 78(2), 438-444.[6]
Sources
- 1. 2-N-benzyl-4-N-[2-(dimethylamino)ethyl]-6-methylquinazoline-2,4-diamine | C20H25N5 | CID 118736554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent evaluations of thiosemicarbazones and semicarbazones and related compounds for antineoplastic and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
